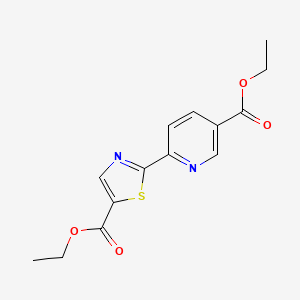

Diethyl-pythiDC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Research: Pancreatic Ductal Adenocarcinoma (PDAC)

Diethyl-pythiDC has been used as a small molecule inhibitor to target prolyl 4-hydroxylase subunit alpha 1 (P4HA1), which is overexpressed in most cancers, including PDAC . High expression of P4HA1 is associated with tumor progression and poor clinical outcomes . Diethyl-pythiDC has shown inhibitory effects on cell proliferation, tumor progression/growth, and metastasis .

Cell Proliferation and Colony Formation

In various PDAC cell lines, treatment with Diethyl-pythiDC has been observed to reduce cell proliferation and colony formation . This suggests that Diethyl-pythiDC could be a potential therapeutic agent for controlling the growth of cancer cells .

Cell Cycle Arrest

Diethyl-pythiDC has been found to induce G2/M cell cycle arrest in PDAC cells . This means that the compound can potentially halt the cell division process, thereby inhibiting the growth of cancer cells .

Modulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. Diethyl-pythiDC has been found to modulate EMT markers (N-cadherin, E-cadherin, and vimentin), thereby reducing migration and invasion of PDAC cells .

Downregulation of Argonaute-2 (AGO2)

AGO2 is a component of microRNA biogenesis implicated in tumorigenesis. Diethyl-pythiDC has been found to reduce the expression of AGO2 and its downstream target, matrix metalloproteinase (MMP1) . This suggests that Diethyl-pythiDC could potentially be used to control the expression of genes involved in tumorigenesis .

Reduction of Tumor Growth and Metastasis in Animal Models

In preclinical animal models of PDAC, Diethyl-pythiDC has been observed to reduce tumor growth and metastasis . This indicates the potential of Diethyl-pythiDC as a therapeutic agent in the treatment of PDAC .

Colorectal Cancer (CRC) Research

In CRC cells, Diethyl-pythiDC has been found to reduce the malignant phenotypes by decreasing AGO2 and MMP1, which are P4HA1 target molecules . This suggests that Diethyl-pythiDC could potentially be used as a therapeutic agent in the treatment of CRC .

Prognostic Significance in PDAC

High expression of P4HA1 in PDAC is suggested to correlate with poor prognosis, and targeting P4HA1 with Diethyl-pythiDC could have therapeutic benefits . This highlights the potential of Diethyl-pythiDC as a prognostic marker and therapeutic agent in PDAC .

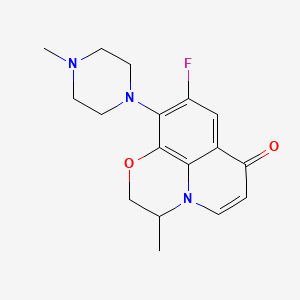

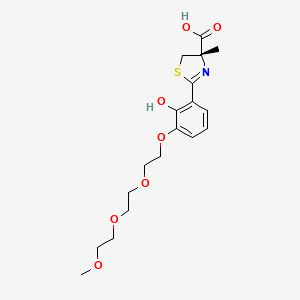

Mechanism of Action

Target of Action

Diethyl-pythiDC is a selective, small molecule inhibitor of Collagen Prolyl 4-Hydroxylases (CP4Hs) . CP4Hs are enzymes involved in collagen synthesis and deposition, and they play a significant role in the deposition, remodeling, and signaling of the extracellular matrix, which facilitates tumor growth and metastasis .

Mode of Action

Diethyl-pythiDC interacts with its target, CP4Hs, by inhibiting their activity . The compound’s interaction with CP4Hs results in a reduction in collagen biosynthesis in cells .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl-pythiDC is the collagen synthesis pathway. By inhibiting CP4Hs, Diethyl-pythiDC disrupts the formation of 4-hydroxyproline from proline residues, a process that is essential for the proper folding of collagen polypeptide chains into stable triple-helical molecules . This disruption leads to a decrease in collagen biosynthesis .

Result of Action

Diethyl-pythiDC has been shown to reduce the malignant phenotypes of cancer cells, including cell proliferation, colony formation, invasion, migration, and tumor growth . It also induces G2/M cell cycle arrest . Furthermore, Diethyl-pythiDC reduces the expression of argonaute-2 (AGO2), a component of microRNA biogenesis implicated in tumorigenesis, and its downstream target, matrix metalloproteinase (MMP1) .

Action Environment

The action of Diethyl-pythiDC can be influenced by various environmental factors. For instance, the expression of P4HA1 in colorectal cancers (CRCs) was found to be independent of the patient’s age, race/ethnicity, gender, pathologic stage and grade, tumor location, and microsatellite instability (MSI) and p53 status . This suggests that the efficacy and stability of Diethyl-pythiDC may vary depending on these factors.

Future Directions

Diethyl-pythiDC has been shown to reduce proliferation, decrease colony formation, and increase G2/M cell cycle arrest in pancreatic ductal adenocarcinoma (PDAC) cells . It also increased protein expression of E-cadherin, an epithelial marker, and decreased the expression of N-cadherin and vimentin, the mesenchymal protein markers . This suggests that Diethyl-pythiDC and other inhibitors of collagen prolyl 4-hydroxylases (CP4Hs) may have potential therapeutic applications in the treatment of cancer .

Relevant Papers One paper discusses the prognostic significance of prolyl 4-hydroxylase subunit alpha 1 and the therapeutic efficacy of Diethyl-pythiDC, its small molecule inhibitor, in pancreatic ductal adenocarcinoma .

properties

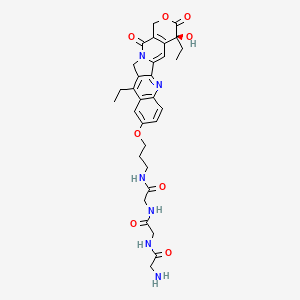

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-pythiDC | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.